
5,6,7,8-Tetrahydroisoquinolin-1(2H)-one
Vue d'ensemble
Description
5,6,7,8-Tetrahydroisoquinolin-1(2H)-one: is a heterocyclic organic compound that belongs to the class of isoquinolines. It is characterized by a fused ring system consisting of a benzene ring and a tetrahydropyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core. The reaction typically requires acidic conditions and can be catalyzed by Lewis acids such as zinc chloride or boron trifluoride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-pressure hydrogenation of isoquinoline derivatives. This method ensures high yields and purity of the final product. The reaction conditions often include the use of palladium or platinum catalysts under hydrogen gas.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one can undergo oxidation reactions to form isoquinolinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives. This reaction typically uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Isoquinolinones.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated or nitrated isoquinoline derivatives.
Applications De Recherche Scientifique
Anticancer Applications
Recent studies have highlighted the anticancer properties of 5,6,7,8-tetrahydroisoquinolin-1(2H)-one derivatives. For instance:
- Cell Line Studies : Compounds have shown moderate to strong cytotoxic activity against lung cancer (A549) and breast cancer (MCF7) cell lines. Notably, specific derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
7e | A549 | 0.155 | CDK2 Inhibition |
8d | MCF7 | 0.170 | DHFR Inhibition |
Neuroprotective Properties
The compound has also been investigated for its neuroprotective effects. Research indicates that certain derivatives can protect neurons from ischemic damage:
- Mechanism of Action : Inhibition of specific enzymes like 11β-HSD1 may reduce glucocorticoid levels that exacerbate neuronal death during ischemic events .
- In Vivo Studies : Animal models have shown reduced infarction sizes when treated with these compounds post-stroke.
Analgesic Potential
This compound has been identified as a selective κ-opioid receptor agonist:
- Pain Management : This selectivity offers a therapeutic advantage over traditional opioids by minimizing side effects such as dependence and addiction .
Application | Effect |
---|---|
Analgesia | Effective pain relief with reduced side effects |
Synthesis and Derivative Development
The synthesis of this compound has been optimized for high-yield production of derivatives with enhanced biological properties. Methods include:
Mécanisme D'action
The mechanism of action of 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one involves its interaction with various molecular targets, including enzymes and receptors. It can modulate the activity of neurotransmitter receptors, such as dopamine and serotonin receptors, leading to changes in neuronal signaling. Additionally, the compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Isoquinoline: A parent compound with a similar structure but lacking the tetrahydro ring.
Tetrahydroisoquinoline: A fully saturated derivative of isoquinoline.
1,2,3,4-Tetrahydroisoquinoline: Another tetrahydro derivative with a different ring saturation pattern.
Uniqueness: 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one is unique due to its specific ring structure and the presence of a carbonyl group at the 1-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives.
Activité Biologique
5,6,7,8-Tetrahydroisoquinolin-1(2H)-one is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a fused ring system comprising a benzene ring and a tetrahydropyridine ring. This unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.
1. Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. It has been shown to modulate neurotransmitter systems, particularly affecting dopamine and serotonin receptors. These interactions may contribute to its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
2. Anticancer Activity
The compound has demonstrated promising anticancer effects across various cancer cell lines. For instance, studies have reported that derivatives of tetrahydroisoquinoline can induce apoptosis in cancer cells by altering cell cycle progression and increasing reactive oxygen species (ROS) production. One study noted that the most active derivative exhibited an IC50 value ranging from 5.4 to 17.2 μM against different cancer cell lines .
Cell Line | IC50 (μM) |
---|---|
A2780 (Ovarian) | 5.4 |
HeLa (Cervical) | 12.3 |
HT-29 (Colorectal) | 10.5 |
CEM (T-lymphocyte) | 17.2 |
3. Antimicrobial Properties
This compound has also shown significant antibacterial activity against various pathogens including E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL, indicating comparable efficacy to standard antibiotics like ceftriaxone .
4. Anti-inflammatory Activity
The compound's anti-inflammatory potential has been highlighted in several studies where it inhibited pro-inflammatory cytokines such as IL-6 and TNF-α. In one study, certain derivatives showed up to 89% inhibition of IL-6 at a concentration of 10 µg/mL . This suggests its potential use in treating inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:
- Neurotransmitter Modulation : It affects neurotransmitter receptors leading to altered neuronal signaling.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Cell Cycle Regulation : It influences the cell cycle phases in cancer cells, promoting apoptosis through mitochondrial membrane depolarization .
Case Studies and Research Findings
A notable study evaluated the efficacy of novel tetrahydroisoquinoline derivatives against SARS-CoV-2. One derivative demonstrated an EC50 value of 3.15 μM with a selective index exceeding 63.49, outperforming traditional antiviral agents like chloroquine . This highlights the compound's potential in developing antiviral therapies.
Propriétés
IUPAC Name |
5,6,7,8-tetrahydro-2H-isoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h5-6H,1-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSAYGWMFGXIPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597887 | |
Record name | 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26345-15-3 | |
Record name | 5,6,7,8-Tetrahydro-1(2H)-isoquinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26345-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.